Bis(hexamethylene)triamine synthesis and purification methods
Bis(hexamethylene)triamine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Bis(hexamethylene)triamine (BHMT)
Introduction
Overview of Bis(hexamethylene)triamine (BHMT)
Bis(hexamethylene)triamine (BHMT), known by its IUPAC name N'-(6-aminohexyl)hexane-1,6-diamine, is a versatile aliphatic triamine with the chemical formula C12H29N3.[1][2][3] Identified by CAS Registry Number 143-23-7, its unique molecular structure consists of two primary terminal amine groups and one central secondary amine, interconnected by flexible six-carbon (hexamethylene) chains.[1][2] This configuration imparts a distinct combination of basicity, nucleophilicity, and conformational flexibility.[4] In its pure form, BHMT is a colorless crystalline or flaked solid.[3][5]
Significance and Applications
The trifunctional nature of BHMT makes it a valuable chemical intermediate and building block in a wide array of industrial and research applications.[1] It serves as a highly effective curing agent for epoxy resins, a cross-linking agent in polymer chemistry, and a key component in the synthesis of polyamide resins used for adhesives, films, and inks.[1][3] Its utility extends to applications such as corrosion inhibitors, asphalt anti-strip additives, and chelating agents.[3][6] More recently, BHMT has garnered significant interest from the pharmaceutical and drug development sectors, where its unique scaffold is being leveraged to design and synthesize novel therapeutic agents, particularly those aimed at combating antibiotic-resistant bacteria.[4][7]
Synthesis of Bis(hexamethylene)triamine
The most prominent and industrially relevant pathway for the de novo synthesis of BHMT begins with 6-aminohexanenitrile, a byproduct from the manufacturing of hexamethylenediamine.[6][8] This process is a robust two-step catalytic conversion involving a deammoniative condensation followed by hydrogenation.[1][6]
Step 1: Palladium-Catalyzed Deammoniative Condensation
The initial step involves the intermolecular self-condensation of two 6-aminohexanenitrile molecules to form di(5-cyanopentyl)amine, with the concurrent elimination of an ammonia molecule.[1] This reaction is effectively catalyzed by metals such as palladium, platinum, rhodium, or ruthenium, which are often supported on materials like alumina to maximize surface area and catalytic efficiency.[6] The choice to operate at elevated temperatures and slightly reduced pressure (or with an inert gas purge) is causal; these conditions facilitate the removal of the ammonia byproduct, which drives the reaction equilibrium toward the formation of the desired dimer, in accordance with Le Châtelier's principle.[6]
Experimental Protocol: Synthesis of Di(5-cyanopentyl)amine
-
A reaction vessel is charged with 452g of 6-aminohexanenitrile and 10g of a 5% palladium on alumina catalyst.[8]
-
The resulting slurry is heated to a target temperature between 140-200°C.[6]
-
The reaction is maintained at this temperature for 10-20 hours. During this period, an inert gas such as nitrogen is bubbled slowly through the mixture to aid in the removal of evolved ammonia.[6]
-
Reaction progress is monitored via gas chromatography (GC) until a desired conversion (typically 25-50%) is achieved.[6][8] A partial conversion is often targeted to optimize yield and minimize the formation of higher-order oligomers.
-
Upon completion, the reaction mixture is cooled, and the catalyst is separated from the liquid product by filtration or decantation.[6][8] The resulting product is a mixture containing unreacted monomer, the desired di(5-cyanopentyl)amine, and minor byproducts.
| Parameter | Value | Rationale |
| Starting Material | 6-Aminohexanenitrile | Readily available byproduct of nylon production.[8] |
| Catalyst | 0.25-2g per 100g feed (e.g., 5% Pd/Al₂O₃) | Efficiently catalyzes the deammoniation and condensation reaction.[6] |
| Temperature | 140 - 200°C | Optimal range to achieve a reasonable reaction rate without significant degradation.[6] |
| Pressure | 0.1 - 5 atm | Lower pressures or inert gas sparging helps remove ammonia, driving the reaction forward.[6] |
| Reaction Time | 10 - 20 hours | Sufficient time to achieve 25-50% conversion, balancing yield against byproduct formation.[6] |
Step 2: Catalytic Hydrogenation of Di(5-cyanopentyl)amine
The intermediate product from Step 1 is then subjected to high-pressure hydrogenation to convert the two nitrile functionalities into primary amine groups, yielding the final BHMT product.[6] This transformation requires a robust nitrile hydrogenation catalyst, with chromium-promoted Raney cobalt being a particularly effective choice.[6][8] The high hydrogen pressure is a critical parameter, as it provides the necessary chemical potential to drive the reduction of the stable nitrile triple bond.
Experimental Protocol: Hydrogenation to Bis(hexamethylene)triamine
-
The crude di(5-cyanopentyl)amine mixture from Step 1 is charged into a high-pressure autoclave.
-
A nitrile hydrogenation catalyst, such as chromium-promoted Raney cobalt (approx. 28g for the scale above), is added to the vessel.[6][8]
-
The autoclave is sealed, purged of air, and pressurized with hydrogen to a level between 300 and 5000 psig.[6]
-
The mixture is heated to a temperature of 110-150°C while being agitated to ensure efficient contact between the catalyst, reactants, and hydrogen.[6]
-
The reaction is held under these conditions for approximately 6 hours, or until hydrogen uptake ceases, indicating the completion of the reduction.[8]
-
After cooling and venting the excess hydrogen, the catalyst is filtered off to yield the crude BHMT product mixture.
| Parameter | Value | Rationale |
| Catalyst | Raney Cobalt, Raney Nickel, supported Co/Ni | Proven catalysts for the high-efficiency reduction of nitriles to amines.[6] |
| Temperature | 110 - 150°C | Provides sufficient thermal energy for the reaction while minimizing side reactions.[6] |
| Hydrogen Pressure | 300 - 5000 psig | High pressure is necessary to achieve the reduction of the nitrile functional groups.[6] |
| Solvent | None (preferred) or Alcohols/Ethers | The reaction proceeds efficiently without a solvent, improving process economy.[6] |
Purification and Isolation Strategies
Crude BHMT, whether synthesized directly or obtained from industrial side-streams, requires purification to meet the stringent quality standards for its various applications. The primary challenge in purification is its high boiling point, which makes it susceptible to thermal degradation.[6]
Method 1: Fractional Vacuum Distillation
For purifying the product from the synthetic route described above, fractional distillation under reduced pressure is the method of choice.[6][8]
-
Principle: By reducing the pressure, the boiling point of BHMT is significantly lowered, allowing it to vaporize at temperatures that do not cause decomposition or tar formation. This enables its separation from lower-boiling impurities (like residual hexamethylenediamine) and non-volatile higher-boiling oligomers.[6]
Protocol: Vacuum Distillation of BHMT
-
The crude BHMT mixture is charged into a distillation flask equipped with a fractionating column.
-
The system is connected to a vacuum pump, and the pressure is reduced to approximately 1-4 mmHg.
-
The flask is gently heated. Lower-boiling fractions are collected first.
-
The fraction distilling at approximately 163-165°C at 4 mmHg is collected as pure BHMT.[5]
-
The purified product, which is a liquid at this temperature, solidifies upon cooling to a white solid.[3][9]
| Property | Value | Source |
| Boiling Point | 163-165°C @ 4 mmHg | [5] |
| Melting Point | 32-34°C | [3] |
| Flash Point | 121°C (Open Cup) | [3] |
Method 2: Recovery from Hexamethylenediamine (HMD) Distillation Residues
BHMT is a common component in the distillation residues, or "still heels," from industrial HMD production, where it can be present in concentrations of 5-40% by weight.[6][10] Liquid-liquid extraction provides an efficient method for its recovery.[11][12]
-
Principle: This process leverages the differential solubility of BHMT and the other components of the still heels. BHMT is soluble in aliphatic hydrocarbons like hexane, while many of the more polar and polymeric impurities are not. This allows for the selective transfer of BHMT from the complex residue mixture into a clean solvent phase.[9][12]
Experimental Protocol: Extraction and Recovery
-
Extraction: HMD still heels are contacted with an aliphatic hydrocarbon solvent (e.g., hexane) in an extraction apparatus at or above room temperature with mixing.[9][12]
-
Separation: After sufficient contact time, the mixture is allowed to settle. The BHMT-rich hydrocarbon layer is separated from the depleted residue, typically by decantation.[9]
-
Isolation: The pure BHMT is recovered from the hydrocarbon solvent using one of several methods:
-
Solvent Distillation: The low-boiling hydrocarbon is distilled off, leaving behind the purified BHMT.[9][12]
-
Crystallization: The solution is cooled, causing the BHMT to crystallize out. The solid crystals are then collected by filtration.[9]
-
Aqueous Back-Extraction: The BHMT is extracted from the hydrocarbon phase with water, and the water is subsequently evaporated to yield the product.[9]
-
Quality Control and Analytical Methods
Ensuring the purity and structural integrity of BHMT is critical for its application, especially in research and drug development. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.[13]
-
Gas Chromatography (GC): This is the primary technique for determining the purity of BHMT and quantifying impurities. Its high resolution allows for the separation and measurement of closely related amine byproducts.[6]
-
Infrared (IR) Spectroscopy: IR analysis is a rapid and effective method for confirming the identity of BHMT. The spectrum will show characteristic absorption bands corresponding to N-H stretching in primary and secondary amines, C-H stretching of the aliphatic chains, and N-H bending.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule.
-
Titration: Acid-base titration can be used to determine the total amine value, providing a measure of overall amine content.[3]
| Technique | Purpose | Expected Result |
| Gas Chromatography (GC) | Purity assessment and quantification of impurities. | A major peak corresponding to BHMT with an area % meeting specification (e.g., >98%). |
| IR Spectroscopy | Identity confirmation. | Characteristic peaks for N-H (primary/secondary amine) and C-H (aliphatic) bonds. |
| ¹H NMR | Structural elucidation. | Signals corresponding to the distinct protons on the alkyl chains and adjacent to the amine groups. |
Safety, Handling, and Storage
BHMT is a corrosive and hazardous chemical that requires careful handling to ensure personnel safety.[5][14]
-
Hazard Profile: BHMT is harmful if swallowed and causes severe skin burns and eye damage.[14][15] It is classified as a corrosive material.[5]
-
Safe Handling: Always handle BHMT in a well-ventilated area or chemical fume hood.[5][16] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, splash goggles, a face shield, and appropriate protective clothing.[16] Minimize the generation of dust if handling the solid form. An eyewash station and safety shower must be readily accessible.[16]
-
Storage and Stability: BHMT is hygroscopic and will absorb moisture from the air.[16] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[16][17] For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and carbon dioxide.[14]
References
- Vertex AI Search. (n.d.). Buy Bis(hexamethylene)triamine | 143-23-7.
- TCI Chemicals. (2025, February 7). SAFETY DATA SHEET - Bis(hexamethylene)triamine.
- Fisher Scientific. (n.d.). Material Safety Data Sheet Bis(hexamethylene)triamine MSDS# 33178.
- Spectrum Chemical. (2008, October 3). Material Safety Data Sheet - Bis(Hexamethylene) triamine.
- Sigma-Aldrich. (2012, December 18). Safety Data Sheet - Bis(hexamethylene)triamine.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - BIS(HEXAMETHYLENE)TRIAMINE.
- BenchChem. (n.d.). Bis(hexamethylene)triamine | 143-23-7.
- Google Patents. (1990). US4906783A - Preparation of bis(hexamethylene)triamine.
- Justia Patents. (1988). Preparation of bis(hexamethylene)triamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(hexamethylene)triamine: A Key Intermediate for Pharmaceutical Research and Development.
- Sigma-Aldrich. (n.d.). Bis(hexamethylene)triamine technical grade, 40%.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 11). Structure-Activity Relationships of Bis(hexamethylene)triamine and its Implications.
- Google Patents. (n.d.). CA1302434C - Process for recovery of bis(hexamethylene)triamine.
- Google Patents. (n.d.). CA1302434C - Process for recovery of bis(hexamethylene)triamine.
- INVISTA. (n.d.). Dytek® BHMT | Bis(hexamethylene)triamine.
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
- Google Patents. (1989). US4803304A - Recovery of bis(hexamethylene)triamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bis(hexamethylene)triamine technical grade, 40 143-23-7 [sigmaaldrich.com]
- 3. Dytek® BHMT | Bis(hexamethylene)triamine - Dytek [dytek.invista.com]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. US4906783A - Preparation of bis(hexamethylene)triamine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US4803304A - Recovery of bis(hexamethylene)triamine - Google Patents [patents.google.com]
- 10. Buy Bis(hexamethylene)triamine | 143-23-7 [smolecule.com]
- 11. CA1302434C - Process for recovery of bis(hexamethylene)triamine - Google Patents [patents.google.com]
- 12. CA1302434C - Process for recovery of bis(hexamethylene)triamine - Google Patents [patents.google.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. isg.ku.edu.tr [isg.ku.edu.tr]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
